molecular formula C15H11FN2O2 B4516910 4-(3-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one

4-(3-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B4516910
M. Wt: 270.26 g/mol
InChI Key: ODRDIOPJBQURDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorobenzoyl group attached to a dihydroquinoxalinone core. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one typically involves the reaction of 3-fluorobenzoyl chloride with 1,3-dihydroquinoxalin-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoxalinones depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one
  • 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one
  • 4-(3-Chlorobenzoyl)-1,3-dihydroquinoxalin-2-one

Uniqueness

4-(3-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one is unique due to the specific position of the fluorine atom on the benzoyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.

Properties

IUPAC Name

4-(3-fluorobenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-5-3-4-10(8-11)15(20)18-9-14(19)17-12-6-1-2-7-13(12)18/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRDIOPJBQURDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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